molecular formula C11H13Cl2NO2 B13589906 methyl(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride

methyl(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride

Cat. No.: B13589906
M. Wt: 262.13 g/mol
InChI Key: MGMKDNKHQWCNQD-HNCPQSOCSA-N
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Description

Methyl(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a chloro-substituted tetrahydroisoquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride typically involves multiple steps. One common method starts with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the chloro substituent and the esterification process. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis can also be employed to enhance reaction rates and reduce energy consumption .

Chemical Reactions Analysis

Types of Reactions

Methyl(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into less oxidized forms.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Methyl(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and downstream signaling events .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chloro-substituted tetrahydroisoquinolines and their derivatives. Examples are:

  • 5-chloro-1,2,3,4-tetrahydroisoquinoline
  • Methyl 5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Uniqueness

Methyl(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride is unique due to its specific stereochemistry and the presence of both the methyl ester and hydrochloride groups.

Properties

Molecular Formula

C11H13Cl2NO2

Molecular Weight

262.13 g/mol

IUPAC Name

methyl (3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride

InChI

InChI=1S/C11H12ClNO2.ClH/c1-15-11(14)10-5-8-7(6-13-10)3-2-4-9(8)12;/h2-4,10,13H,5-6H2,1H3;1H/t10-;/m1./s1

InChI Key

MGMKDNKHQWCNQD-HNCPQSOCSA-N

Isomeric SMILES

COC(=O)[C@H]1CC2=C(CN1)C=CC=C2Cl.Cl

Canonical SMILES

COC(=O)C1CC2=C(CN1)C=CC=C2Cl.Cl

Origin of Product

United States

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